molecular formula C16H15F17INO3Si B12723184 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)- CAS No. 135587-17-6

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)-

Cat. No.: B12723184
CAS No.: 135587-17-6
M. Wt: 747.26 g/mol
InChI Key: AENHPCRNEPBZQL-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)- is a complex organosilicon compound. This compound is part of the silatrane family, which are known for their unique tricyclic structures and significant biological activity

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The specific conditions for the synthesis of the heptadecafluoro-1-iododecyl derivative would involve the appropriate iododecyl precursor under similar conditions.

Chemical Reactions Analysis

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives undergo various types of chemical reactions, including:

Common reagents used in these reactions include mercury (II) salts, nucleophiles like amines or alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives involves their interaction with various molecular targets. The tricyclic structure allows for strong binding to metal ions and other molecules, which can influence biological pathways and chemical reactions. The specific pathways involved depend on the particular derivative and its application.

Comparison with Similar Compounds

Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane include other silatranes such as:

These compounds share the tricyclic silatrane structure but differ in the substituents attached to the silicon atom. The uniqueness of the heptadecafluoro-1-iododecyl derivative lies in its fluorinated alkyl chain, which imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for unique interactions in biological systems.

Properties

CAS No.

135587-17-6

Molecular Formula

C16H15F17INO3Si

Molecular Weight

747.26 g/mol

IUPAC Name

1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C16H15F17INO3Si/c17-9(18,7-8(34)39-36-4-1-35(2-5-37-39)3-6-38-39)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h8H,1-7H2

InChI Key

AENHPCRNEPBZQL-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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